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NADP (sodium hydrate) -

NADP (sodium hydrate)

Catalog Number: EVT-13526002
CAS Number:
Molecular Formula: C21H29N7NaO18P3
Molecular Weight: 783.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nicotinamide adenine dinucleotide phosphate sodium salt hydrate, commonly referred to as NADP sodium hydrate, is a crucial coenzyme involved in various metabolic processes within living organisms. It exists in two forms: oxidized (NADP+) and reduced (NADPH), playing significant roles in cellular electron transfer and redox reactions. The compound is classified as a nucleotide derivative and is essential for anabolic reactions, including lipid and nucleic acid synthesis, as well as participating in the Calvin cycle during photosynthesis .

Source and Classification

NADP sodium hydrate is derived from nicotinamide adenine dinucleotide, which itself can be synthesized from dietary sources such as niacin. In terms of classification, it falls under the category of biochemical compounds known as coenzymes, specifically involved in redox reactions within cellular metabolism. Its chemical formula is C21H29N7NaO17P3C_{21}H_{29}N_{7}NaO_{17}P_{3} with a molecular weight of approximately 767.41 g/mol .

Synthesis Analysis

Methods

The synthesis of NADP sodium hydrate typically involves the phosphorylation of nicotinamide adenine dinucleotide. This can be achieved through various methods:

  1. Neutralization Reaction: An aqueous solution of nicotinamide adenine dinucleotide is reacted with a basic compound (e.g., sodium hydroxide) at controlled temperatures to achieve a neutral pH. This process is monitored continuously until the desired pH level is reached .
  2. Precipitation: Following neutralization, a hydrophilic organic solvent such as methanol or ethanol is added to precipitate the sodium salt. The resulting salt is then collected and washed to obtain a pure crystalline product .
  3. Lyophilization: The aqueous solution can also be concentrated by evaporation and subsequently lyophilized to yield a stable solid form .

Technical Details

The synthesis process requires careful pH monitoring and temperature control to ensure the stability of the product. The use of hydrophilic solvents aids in isolating the compound efficiently while minimizing degradation.

Molecular Structure Analysis

Structure

NADP sodium hydrate consists of two nucleosides linked by pyrophosphate. The structure features an adenine base attached to one ribose sugar and a nicotinamide base attached to another ribose sugar, with a phosphate group at the C-2′ position of the adenosyl ribose.

Molecular Data:

  • Molecular Formula: C21H29N7NaO17P3C_{21}H_{29}N_{7}NaO_{17}P_{3}
  • Molecular Weight: 767.41 g/mol
  • Appearance: White to light yellow powder
  • Solubility: Highly soluble in water .
Chemical Reactions Analysis

Reactions

NADP sodium hydrate participates in several key biochemical reactions:

  1. Oxidation-Reduction Reactions: NADP+ acts as an electron acceptor, while NADPH serves as a reducing agent, donating electrons during anabolic processes.
    RH2+NADP+NADPH+R+H+R-H_2+NADP^+\rightarrow NADPH+R+H^+
  2. Enzyme Substrate: It serves as a substrate for various enzymes, including DNA and RNA polymerases, facilitating nucleic acid synthesis during replication and transcription .

Technical Details

The redox pair NADP+/NADPH is integral in maintaining cellular redox balance and energy metabolism.

Mechanism of Action

NADP sodium hydrate functions primarily through competitive inhibition of nucleotide metabolism by suppressing enzymes such as nucleoside diphosphate kinase and adenosine kinase. It also integrates into nucleic acids during replication processes, highlighting its role in genetic material synthesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to slightly yellow powder
  • Solubility: Highly soluble in water
  • Stability: Stable when stored dry and protected from light; solutions are stable for about one week at neutral pH but decompose rapidly under acidic or alkaline conditions .

Chemical Properties

  • pH Stability: Optimal stability at neutral pH
  • Decomposition Products: Decomposition leads to enzyme inhibitors that can affect metabolic pathways negatively if not managed properly .
Applications

NADP sodium hydrate has several scientific applications:

  1. Biochemical Research: Used extensively in studies involving metabolic pathways, particularly those related to energy production and biosynthesis.
  2. Clinical Applications: Investigated for its potential therapeutic roles in conditions related to oxidative stress and metabolic disorders.
  3. Industrial Uses: Employed in biotechnology for enzyme-catalyzed reactions where reducing power is required .
Biosynthesis Pathways and Regulatory Mechanisms of NADP

Enzymatic Phosphorylation of NAD⁺ to NADP⁺: Role of NAD Kinases (NADKs)

NAD kinases (NADKs; EC 2.7.1.23) are the sole enzymes responsible for converting NAD⁺ to NADP⁺ through ATP-dependent phosphorylation. This reaction represents the universal biosynthetic step for NADP⁺ across all domains of life. Structural studies reveal that NADKs share a conserved Rossmann-fold domain for NAD⁺ binding, though their regulatory mechanisms differ significantly between species. In Escherichia coli, NADK displays sigmoidal kinetics toward ATP and is allosterically inhibited by NADPH (Ki ≈ 100 μM) but unaffected by NADP⁺, suggesting feedback regulation to maintain redox balance [6] [9]. Human NADK exhibits distinct isoform-specific regulation: the cytosolic isoform (hNADK) shows cooperative behavior for ATP, while the mitochondrial isoform (mitoNADK) displays Michaelis-Menten kinetics. Both isoforms are inhibited by NADPH, with the cytosolic form also sensitive to NADH [6].

Table 1: NAD Kinase Isoforms and Their Properties

IsoformOrganismCofactor RequirementsAllosteric RegulatorsSubcellular Localization
Bacterial NADKE. coliATP, Mg²⁺NADPH (inhibitor)Cytosol
Cytosolic hNADKHomo sapiensATP, Mg²⁺NADPH, NADH (inhibitors)Cytosol
Mitochondrial NADKHomo sapiensATP, Mg²⁺NADPH (inhibitor)Mitochondria
Pos5pS. cerevisiaeATP, Mg²⁺None identifiedMitochondria

Compartmentalization of NADP(H) Biosynthesis in Subcellular Organelles

NADP(H) biosynthesis is compartment-specific in eukaryotic cells, with distinct NADK isoforms localized to cytosol, mitochondria, and plastids. Mitochondrial NADK (encoded by NADK2 in humans) phosphorylates NAD⁺ within the organelle, generating a dedicated mitochondrial NADP⁺ pool crucial for glutathione regeneration and antioxidant defense [2] [6]. The yeast mitochondrial NADK (Pos5p) is essential for oxidative stress resistance by supplying mitochondrial NADPH. In plants, chloroplast-localized NADKs produce NADPH for photosynthetic carbon fixation via the Calvin cycle [5]. This compartmentalization necessitates nucleotide transporters: mitochondrial NAD⁺ carriers (e.g., SLC25A51) allow cytosolic NAD⁺ import, while NADP⁺/NADPH shuttles, including the malate-aspartate shuttle and isocitrate dehydrogenase pathways, maintain redox balance across compartments [2] [5].

Evolutionary Conservation of Salvage Pathway vs. De Novo Synthesis Across Species

NADP biosynthesis pathways exhibit evolutionary divergence in their upstream routes while maintaining conserved downstream phosphorylation:

  • De novo synthesis: Bacteria like E. coli synthesize NAD⁺ de novo from L-aspartate (via nadA, nadB, nadC genes) before NADK-mediated phosphorylation. This pathway is conserved in archaea and some fungi but absent in mammals [1] [9].
  • Salvage pathways: Eukaryotes predominantly utilize preformed nicotinamide (NAM) or nicotinic acid (NA) via:
  • Nicotinamide phosphoribosyltransferase (NAMPT) converting NAM to NMN
  • Nicotinate phosphoribosyltransferase (NAPRT) converting NA to NaMNThese intermediates are adenylated to NAD⁺ before phosphorylation to NADP⁺ [2] [7].
  • Evolutionary loss: Mammals lack de novo synthesis capacity and rely entirely on salvage pathways from dietary precursors, while plants and many bacteria retain both routes [1] [9].

Table 2: Evolutionary Distribution of NADP Biosynthesis Pathways

Organismal GroupDe Novo SynthesisSalvage PathwayUnique Adaptations
Gram-negative bacteriaPresent (Asp-DHAP pathway)Present (PncA, PncB)NadR regulator integrates synthesis and salvage
MammalsAbsentEssential (NAMPT, NAPRT)Extracellular NAMPT (eNAMPT) in inflammation
PlantsPresent (Asp pathway)PresentChloroplast-localized NADK for photosynthesis
YeastPresent (Trp pathway)Present (Npt1)Mitochondrial NADK (Pos5p) for oxidative stress defense

Hypoxia-Induced Modulation of NADP(H) Biosynthetic Enzymes

Hypoxia triggers transcriptional reprogramming of NADP(H) metabolism through hypoxia-inducible factors (HIFs). Under low oxygen (1-5% O₂), HIF-1α stabilization increases NADK transcription by binding to hypoxia-response elements (HREs) in its promoter, elevating NADPH production by 2.5-fold in pulmonary epithelial cells [8] [10]. This adaptation supports:

  • Redox maintenance: NADPH sustances reduced glutathione pools to counteract hypoxia-induced ROS from NADPH oxidases (NOX) [10].
  • HIF stabilization: Hypoxia upregulates NOX1/4 isoforms, increasing ROS that inhibits PHD (prolyl hydroxylase domain) enzymes, further stabilizing HIF-1α—creating a feed-forward loop [3] [10].
  • Metabolic reprogramming: HIF-1 activates pentose phosphate pathway genes (G6PD, PGD), increasing NADPH flux for biosynthesis and antioxidant defense [2] [8]. Mitochondrial NADK (NADK2) is particularly hypoxia-responsive, ensuring organelle-specific NADPH supply for apoptosis regulation [6] [8]. Pharmacological inhibition of NOX1 (e.g., diphenyleneiodonium) or HIF-1α abolishes hypoxia-induced NADK upregulation, confirming this regulatory axis [10].

Table 3: Hypoxia-Induced Modulators of NADP(H) Metabolism

Hypoxia-Induced FactorTarget in NADP(H) MetabolismFunctional Outcome
HIF-1αNADK gene transcriptionIncreased NADK enzyme expression
NOX1/NOX4ROS productionPHD inhibition → HIF-1α stabilization
HIF-2αG6PD, PGD transcriptionEnhanced pentose phosphate pathway flux
miR-210Mitochondrial metabolismTCA cycle shift favoring NADPH generation

Concluding Remarks

The biosynthesis of NADP⁺ represents a metabolic nexus integrating energy status, redox balance, and stress adaptation across species. The universal conservation of NAD kinases underscores their essential role in generating NADPH for anabolic and antioxidant functions. Compartment-specific isoforms enable tailored responses to organellar demands, while evolutionary divergence in NAD⁺ sourcing reflects niche-specific adaptations. Crucially, the hypoxia-NADP(H) axis demonstrates how metabolic regulation interfaces with environmental sensing, offering therapeutic targets for diseases involving redox imbalance. Future research should elucidate tissue-specific NADK regulation and compartment-crossing NADP⁺/NADPH transport mechanisms.

Properties

Product Name

NADP (sodium hydrate)

IUPAC Name

sodium;[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate

Molecular Formula

C21H29N7NaO18P3

Molecular Weight

783.4 g/mol

InChI

InChI=1S/C21H28N7O17P3.Na.H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);;1H2/q;+1;/p-1

InChI Key

CYQLUFJYVTUUFN-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N.O.[Na+]

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